2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide
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Overview
Description
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a synthetic organic compound that belongs to the class of oxazolium salts This compound is characterized by its unique structure, which includes an oxazolium ring substituted with aminoethenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 3,4-dimethyl-2-oxazoline in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification methods such as chromatography or recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolium ring to more reduced forms, such as oxazolines or oxazolidines.
Substitution: The aminoethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolones, while reduction can produce oxazolines. Substitution reactions can lead to a variety of substituted oxazolium salts.
Scientific Research Applications
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the iodide ion.
3,4-Dimethyl-4,5-dihydro-1,3-oxazol-3-ium chloride: Similar oxazolium salt with chloride instead of iodide.
2-Aminoethenyl-3,4-dimethyl-1,3-oxazoline: Reduced form of the oxazolium salt.
Uniqueness
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion This gives it distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
875547-75-4 |
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Molecular Formula |
C7H13IN2O |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
2-(3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium-2-yl)ethenamine;iodide |
InChI |
InChI=1S/C7H12N2O.HI/c1-6-5-10-7(3-4-8)9(6)2;/h3-4,6,8H,5H2,1-2H3;1H |
InChI Key |
LGRUZXZTTWRMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=[N+]1C)C=CN.[I-] |
Origin of Product |
United States |
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